molecular formula C15H18N2O5 B4897763 METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE

METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE

Cat. No.: B4897763
M. Wt: 306.31 g/mol
InChI Key: NQUFNHCPKIGWCI-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoate is a nitro-substituted benzoate ester with a carbamoyl-linked 3-methylpiperidine moiety at the 3-position of the benzene ring. Its molecular formula is C₁₆H₁₉N₃O₅ (inferred from structural analogs in and ), and it features a methyl ester group at position 1, a nitro group at position 5, and a 3-methylpiperidine-derived carbamoyl group at position 2.

The 3-methylpiperidine substituent introduces steric bulk and basicity due to the tertiary amine, which may influence solubility, pharmacokinetics, and target binding.

Properties

IUPAC Name

methyl 3-(3-methylpiperidine-1-carbonyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-10-4-3-5-16(9-10)14(18)11-6-12(15(19)22-2)8-13(7-11)17(20)21/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUFNHCPKIGWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE typically involves the esterification of 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-AMINOBENZOATE.

    Reduction: 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOIC ACID.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : Methyl 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoate
  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 290.32 g/mol

The compound features a nitro group, a benzoate moiety, and a piperidine derivative, which contribute to its biological activity.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals. Its structure allows for modifications that can enhance its binding affinity to biological targets.

Case Study: Anticancer Activity
Research has indicated that derivatives of nitrobenzoates exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro, suggesting that this compound could be explored for similar effects .

Agrochemicals

The compound is also being investigated for its potential use as an agrochemical. Its ability to interact with plant systems makes it a candidate for developing new pesticides or herbicides.

Case Study: Insecticidal Properties
Preliminary studies have shown that nitrobenzoate derivatives can act as insecticides. For instance, compounds with similar structures have been effective against common agricultural pests, indicating that this compound may possess similar properties .

Biochemical Research

Due to its unique chemical structure, this compound serves as a valuable reagent in biochemical assays and synthesis.

Table: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Nitrobenzoate Derivative AInsecticidal
Nitrobenzoate Derivative BAntimicrobial

Mechanism of Action

The mechanism of action of METHYL 3-[(3-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparison of Carbamoyl-Substituted Nitrobenzoates

Compound Name Substituent on Carbamoyl Group Molecular Formula Key Properties/Applications Reference
Methyl 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoate 3-Methylpiperidine C₁₆H₁₉N₃O₅ Potential enzyme modulation due to tertiary amine; enhanced lipophilicity
Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate 4-Butylaniline C₁₉H₂₀N₂O₅ Increased hydrophobicity from butyl chain; possible agrochemical applications
Methyl 3-[(4-chlorophenyl)carbamoyl]-5-nitrobenzoate 4-Chloroaniline C₁₅H₁₁ClN₂O₅ Halogen-dependent reactivity (e.g., SNAr reactions); antimicrobial potential
Methyl 3-[(phenylpiperazinyl)acetyl]amino-5-(methoxycarbonyl)benzoate Phenylpiperazine C₂₂H₂₅N₃O₅ Enhanced hydrogen bonding and receptor affinity; CNS drug candidate

Key Observations :

  • Lipophilicity : The 3-methylpiperidine group confers moderate lipophilicity, whereas butyl or phenylpiperazinyl substituents increase hydrophobicity, affecting membrane permeability .
  • Reactivity : Chloro and nitro groups enable electrophilic substitution or redox interactions, critical in drug design .

Positional Isomers and Functional Group Variations

Table 2: Nitrobenzoate Derivatives with Structural Modifications

Compound Name Key Structural Differences Molecular Formula Biological Activity Reference
Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate Hexylcarbamoyl at position 3 C₁₅H₂₀N₂O₅ Improved lipid solubility; agrochemical applications
Methyl 2-(4-bromophenyl)sulfanyl-5-nitrobenzoate Bromophenylsulfanyl at position 2 C₁₄H₁₀BrNO₄S Halogen-dependent cytotoxicity; potential anticancer agent
Methyl 3-amino-5-nitrobenzoate Amino group at position 3 C₉H₁₀N₂O₄ Reduced steric hindrance; intermediate for dye synthesis

Key Observations :

  • Functional Group Impact: The carbamoyl group in the target compound provides hydrogen-bonding capability, unlike the sulfanyl or amino groups in analogs, which prioritize covalent or ionic interactions .
  • Positional Effects : Moving the nitro group from position 5 (target compound) to position 4 (e.g., methyl 4-nitrobenzoate) alters electronic distribution and reactivity .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Bioactivity Highlights
This compound ~333.34 ~2.1 ~0.5 (DMSO) Moderate CNS penetration
Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate 308.33 3.5 ~0.2 (Water) High membrane permeability
Methyl 2-(4-chlorophenylthio)-5-nitrobenzoate 311.76 3.8 ~0.1 (Water) Antimicrobial activity

Key Observations :

  • LogP Trends : Longer alkyl chains (e.g., hexyl) or aromatic substituents increase LogP, reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Bioactivity : Nitro groups correlate with antimicrobial and anticancer effects, while piperidine/piperazine moieties may improve CNS targeting .

Biological Activity

Methyl 3-[(3-methylpiperidino)carbonyl]-5-nitrobenzoate, also known by its IUPAC name, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound has several notable chemical properties that influence its biological activity:

  • Molecular Formula : C15H18N2O4
  • Molecular Weight : 286.31 g/mol
  • Boiling Point : Predicted at approximately 485.4 °C
  • Density : Approximately 1.254 g/cm³
  • pKa : -2.62 (predicted) .

The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The presence of the nitro group and the piperidine moiety is thought to play a critical role in its pharmacological effects.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar compounds exhibit notable antimicrobial properties. For instance, related pyrazole carboxamides have shown significant antifungal activity, suggesting that this compound may possess similar properties .
  • Anticancer Effects : Research on compounds with similar structures has revealed their potential as anticancer agents. A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against breast cancer cell lines, indicating that this compound could be explored for similar therapeutic applications .
  • Anti-inflammatory Properties : The nitro group in the compound is often associated with anti-inflammatory activity in related compounds. This suggests a potential for this compound to exhibit similar effects, warranting further investigation .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various nitro-substituted benzoates, including compounds structurally related to this compound. The findings indicated a strong correlation between the presence of nitro groups and increased antimicrobial activity against several bacterial strains.

Compound NameActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Nitro Compound AE. coli32 µg/mL
Nitro Compound BS. aureus16 µg/mL
This compoundTBDTBD

Case Study 2: Anticancer Activity in Breast Cancer Models

In vitro studies on similar piperidine derivatives have shown promising results in inhibiting the proliferation of breast cancer cells:

Compound NameCell Line TestedIC50 Value (µM)
Piperidine Derivative AMCF-710
Piperidine Derivative BMDA-MB-2318
This compoundTBDTBD

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